Cas no 31317-07-4 (1-methyldibenzothiophene)

1-Methyldibenzothiophene is a sulfur-containing heterocyclic compound with the molecular formula C13H10S. It is a derivative of dibenzothiophene, featuring a methyl group substitution at the 1-position. This compound is of interest in organic synthesis, materials science, and petrochemical research due to its structural stability and aromatic properties. Its sulfur heteroatom contributes to unique electronic characteristics, making it useful in the study of charge-transfer complexes and as a model compound for desulfurization processes. The methyl group enhances solubility in organic solvents, facilitating its application in catalytic and analytical contexts. Its well-defined structure also serves as a reference standard in chromatographic and spectroscopic analyses.
1-methyldibenzothiophene structure
1-methyldibenzothiophene structure
Product Name:1-methyldibenzothiophene
CAS No:31317-07-4
MF:C13H10S
MW:198.283502101898
CID:916480
PubChem ID:23839
Update Time:2025-05-26

1-methyldibenzothiophene Chemical and Physical Properties

Names and Identifiers

    • 1-methyldibenzothiophene
    • 1-methyl-dibenzofuran
    • 1-Methyldibenzothiophen
    • 1-methyl-dibenzothiophene
    • 1-Methyldiphenylene oxide
    • Dibenzofuran,1-methyl
    • methyldibenzothiophene
    • SCHEMBL2542231
    • 31317-07-4
    • AKOS006331322
    • DTXSID301037279
    • Dibenzothiophene, 1-methyl
    • HORCQSAKJDDBKB-UHFFFAOYSA-N
    • Dibenzo[b]thiophene, 1-methyl
    • 1-Methyldibenzo[b,d]thiophene
    • DB-216182
    • Inchi: 1S/C13H10S/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8H,1H3
    • InChI Key: HORCQSAKJDDBKB-UHFFFAOYSA-N
    • SMILES: CC1C2=C(SC3C2=CC=CC=3)C=CC=1

Computed Properties

  • Exact Mass: 198.05000
  • Monoisotopic Mass: 198.05032149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.24000
  • LogP: 4.36290

1-methyldibenzothiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyldibenzothiophene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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A2B Chem LLC
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Additional information on 1-methyldibenzothiophene

1-Methyldibenzothiophene: A Comprehensive Overview

1-Methyldibenzothiophene (CAS No. 31317-07-4) is a unique organic compound belonging to the dibenzothiophene family. This compound has garnered significant attention in recent years due to its intriguing chemical properties and potential applications in various fields. In this article, we will delve into the structural characteristics, chemical properties, synthesis methods, and emerging applications of 1-methyldibenzothiophene, while incorporating the latest research findings to provide a comprehensive understanding of this compound.

The molecular structure of 1-methyldibenzothiophene consists of two benzene rings fused with a thiophene ring, with a methyl group attached at the 1-position. This arrangement imparts the compound with unique electronic properties and reactivity. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as semiconductors and optoelectronic devices. The compound's ability to undergo various functionalization reactions has further expanded its utility in organic synthesis.

From a chemical standpoint, 1-methyldibenzothiophene exhibits notable stability due to the aromaticity of its benzene rings and the sulfur atom's electron-withdrawing effects. Its thermal stability makes it suitable for high-temperature applications, such as in the formulation of high-performance polymers and composites. Researchers have also explored its catalytic properties, particularly in transition-metal-catalyzed reactions, where it has shown promise as a ligand or precursor.

The synthesis of 1-methyldibenzothiophene typically involves multi-step processes, including Friedel-Crafts alkylation and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly enhance the synthesis of dibenzothiophene derivatives, including 1-methyldibenzothiophene.

In terms of applications, 1-methyldibenzothiophene has found niche uses in the pharmaceutical industry as a scaffold for drug design. Its rigid structure and ability to form hydrogen bonds make it an attractive candidate for developing bioactive molecules. Additionally, its role as an intermediate in the synthesis of advanced materials has been extensively explored. For example, researchers have utilized 1-methyldibenzothiophene as a precursor for constructing two-dimensional materials with tailored electronic properties.

Recent studies have also investigated the environmental impact of 1-methyldibenzothiophene and its derivatives. While the compound itself is not classified as hazardous under standard conditions, its degradation products require further scrutiny to ensure minimal ecological footprint. Ongoing research is focused on developing sustainable synthesis pathways and recycling methods to enhance the compound's eco-friendliness.

In conclusion, 1-methyldibenzothiophene (CAS No. 31317-07-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future material science and pharmaceutical innovations. As research continues to uncover new possibilities for this compound, its role in advancing technology and industry is expected to grow significantly.

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